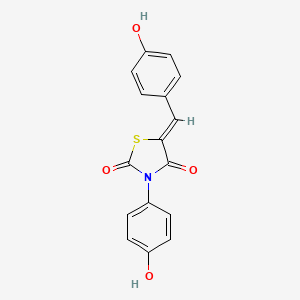

5-(4-Hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

(5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4S/c18-12-5-1-10(2-6-12)9-14-15(20)17(16(21)22-14)11-3-7-13(19)8-4-11/h1-9,18-19H/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWSANHYZXPKCR-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 4-Hydroxybenzaldehyde and Thiazolidine-2,4-dione

The synthesis begins with the condensation of 4-hydroxybenzaldehyde (Chemical Formula 3) and thiazolidine-2,4-dione (Chemical Formula 4) to form the unsaturated intermediate 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (Chemical Formula 5). This reaction leverages the Knoevenagel condensation mechanism, wherein the aldehyde group of 4-hydroxybenzaldehyde reacts with the activated methylene group of thiazolidine-2,4-dione.

Reaction Conditions and Catalysis

The reaction is catalyzed by amine-based catalysts, such as piperidinium acetate or pyrrolidine , in aromatic hydrocarbon solvents (e.g., toluene) or alcohols (e.g., methanol). Optimal temperatures range from 100–150°C under reflux, ensuring efficient conversion while minimizing side reactions. For instance, Example 1 of the patent employs toluene as the solvent, piperidine and benzoic acid as catalysts, and a reflux duration of 5 hours to achieve a 92% yield.

Mechanistic Insights

The catalytic system facilitates deprotonation of the thiazolidinedione’s methylene group, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone (benzylidene derivative). The choice of solvent influences reaction kinetics: toluene enhances reaction rates at higher temperatures, while methanol stabilizes intermediates through hydrogen bonding.

Purification and Characterization

Post-reaction, the crude product is precipitated by cooling and washed with methanol to remove unreacted starting materials and catalysts. The patent reports a final yield of 35 g from 20 g of 4-hydroxybenzaldehyde, demonstrating high efficiency.

Spectroscopic Validation

1H NMR analysis (300 MHz, CD3OD) confirms the structure: δ 6.90–6.93 (2H, aromatic protons), 7.40–7.43 (2H, aromatic protons), and 7.72 (1H, vinyl proton). HPLC purity assessments using a C18 column and acetonitrile/0.1 M ammonium acetate/acetic acid mobile phase (25:25:1 v/v/v) verify >99% purity.

Industrial-Scale Reduction to 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

Catalytic Hydrogenation Strategies

The unsaturated intermediate (Chemical Formula 5) undergoes reduction to yield 5-(4-hydroxybenzyl)thiazolidine-2,4-dione (Chemical Formula 1), a saturated precursor for TZD drugs. Traditional methods employ high-pressure hydrogenation with palladium or platinum catalysts, but these require specialized equipment and pose safety risks.

Sodium Borohydride-Mediated Reduction

The patent discloses a safer, scalable alternative using sodium borohydride (NaBH4) in aqueous basic conditions with a cobalt chloride catalyst and dimethylglyoxime ligand. This system achieves quantitative reduction at ambient pressure, with the reaction monitored by color changes (yellowish brown → transparent black).

Process Optimization

Key parameters include:

Purification and Yield Enhancement

Post-reduction, the product is isolated by acidifying the reaction mixture to pH 6–7 with acetic acid, inducing crystallization. Recrystallization from ethyl acetate/hexane or aqueous alkali further purifies the compound to >98% purity.

Comparative Analysis of Synthetic Methodologies

Traditional vs. Patent-Protected Approaches

| Parameter | Traditional High-Pressure H₂ | NaBH4/CoCl2 System |

|---|---|---|

| Reaction Pressure | 10–50 bar | Ambient |

| Catalyst Cost | High (Pd/C, PtO2) | Low (CoCl2) |

| Solvent | Organic/aqueous mixtures | Water |

| Purification Complexity | High (extraction, distillation) | Low (pH-induced precipitation) |

| Scalability | Limited by safety constraints | Highly scalable |

Table 1: Comparative evaluation of reduction methods for 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione.

Applications in Pioglitazone Synthesis

The reduced product (Chemical Formula 1) serves as a key intermediate in synthesizing pioglitazone via Williamson ether synthesis. Alkylation with 2-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate (Chemical Formula 6) introduces the ethoxypyridine side chain, yielding the final antidiabetic agent .

Chemical Reactions Analysis

Knoevenagel Condensation

The initial step involves the Knoevenagel condensation between 4-hydroxybenzaldehyde and thiazolidine-2,4-dione. This reaction forms the benzylidene moiety at position 5. Key methods include:

-

Catalysts : Piperidinium acetate, pyrrolidine, or sodium acetate .

-

Conditions : Refluxing at temperatures ranging from ~65°C (methanol) to ~150°C (toluene) .

Reduction of the Methylene Group

The methylene group in the benzylidene moiety is reduced to form the benzyl group using:

-

Reagents : Sodium borohydride (NaBH₄) as a reducing agent.

Key Reaction Conditions and Catalysts

Substituent Influence on Reactivity

-

Hydroxy Groups : The 4-hydroxy substituents on both the benzylidene and phenyl moieties enhance electron-donating effects, facilitating nucleophilic reactions and influencing solubility .

-

Thiazolidine Core : The thiazolidinedione ring undergoes condensation and reduction due to its activated methylene group at position 3 .

Comparison of Derivatives

| Feature | Impact |

|---|---|

| Hydroxy Substituents | Increase antioxidant activity (e.g., ABTS/DPPH radical scavenging) . |

| Aromatic Rings | Aromatic substituents (e.g., phenyl) modify lipophilicity and reactivity. |

Biological Relevance and Implications

While the compound itself is an intermediate, its derivatives exhibit notable biological activities:

Scientific Research Applications

Antioxidant Activity

Research indicates that thiazolidinediones exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that derivatives of thiazolidinediones can reduce lipid peroxidation and improve the antioxidant status in various biological systems .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. It has been observed to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism suggests potential applications in treating inflammatory diseases like arthritis and inflammatory bowel disease .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-(4-Hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-thiazolidine-2,4-dione. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer progression .

Case Study 1: Antioxidant Activity in Diabetic Models

A study conducted on diabetic rats treated with this thiazolidinedione derivative showed a significant reduction in blood glucose levels and improvement in lipid profiles. The results indicated that the compound not only acts as an antioxidant but also helps in managing diabetes-related complications by reducing oxidative stress markers .

Case Study 2: Anti-inflammatory Effects in Arthritis Models

In an experimental model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers. Histological analysis revealed lower infiltration of inflammatory cells in treated groups compared to controls, suggesting its potential as a therapeutic agent for inflammatory conditions .

Case Study 3: Anticancer Activity Against Breast Cancer Cells

In vitro studies using breast cancer cell lines demonstrated that treatment with 5-(4-Hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-thiazolidine-2,4-dione led to significant cell death through apoptosis. Mechanistic studies indicated activation of caspase pathways and downregulation of anti-apoptotic proteins, highlighting its potential as an anticancer drug .

Mechanism of Action

The mechanism of action of 5-(4-Hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-thiazolidine-2,4-dione involves its interaction with various molecular targets and pathways. For example, in the context of its potential antidiabetic effects, the compound may activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. Additionally, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Lipoxygenase (LOX) and Lipid Peroxidation Inhibition

- Key Findings: The compound 5-(4-hydroxybenzylidene)-thiazolidine-2,4-dione (1m) exhibited 23.0% lipid peroxidation inhibition at 100 µM, the lowest among 19 tested derivatives. In contrast, 5-(3-methoxybenzylidene)-TZD (1d) and 5-((1H-indol-3-yl)methylene)-TZD (1s) showed 84.2% and 82.9% inhibition, respectively . Structural Insight: Hydrophobic substituents (e.g., methoxy, indole) enhance lipid peroxidation inhibition, while polar hydroxy groups reduce activity.

Table 1. LOX and Lipid Peroxidation Inhibition of Selected TZDs

| Compound | Substituents | LOX Inhibition (%) | Lipid Peroxidation Inhibition (%) | IC₅₀ (µM) |

|---|---|---|---|---|

| 1m (4-hydroxybenzylidene) | 4-OH on benzylidene | N/R | 23.0 | N/A |

| 1c (2,5-dihydroxy) | 2,5-diOH on benzylidene | 76.3 | 62.1 | 3.52 |

| 1s (indole) | Indole-3-ylmethylene | 76.3 | 82.9 | 7.46 |

| 1g (3,4,5-trimethoxy) | 3,4,5-tri-OCH₃ on benzylidene | 7.3 | 45.8 | >100 |

Mitochondrial Pyruvate Carrier (MPC) Inhibition

- Key Findings :

- 5-(4-Hydroxybenzylidene)-TZD (compound 3 in ) demonstrated IC₅₀ = 762 nM for mitochondrial respiration inhibition, comparable to the reference inhibitor UK5099 .

- Analogs like 5-(3-hydroxy-4-methoxybenzylidene)-TZD also showed strong MPC inhibition, suggesting that electron-donating groups (e.g., hydroxy, methoxy) at the para/meta positions enhance activity .

Structural Advantage : The 4-hydroxy group likely facilitates hydrogen bonding with MPC targets, enhancing binding affinity.

Antidiabetic Activity: Aldose Reductase (AR) and PTP-1B Inhibition

- Key Trend: Ortho-hydroxy and methyl groups improve AR inhibition by optimizing steric and electronic interactions .

Anticancer Activity

- Key Findings: 5-(4-(7-Chloroquinolin-4-yloxy)benzylidene)-TZD (compound 5) inhibited MDA-MB-231 breast cancer cells, while 1m was inactive . 5-(4-Nitrobenzylidene)-TZD derivatives inhibited melanoma proliferation via ERK/Akt pathway suppression . Structural Requirement: Bulky substituents (e.g., quinoline, nitro) enhance anticancer activity by promoting target-specific interactions.

Anti-inflammatory Activity

- Key Findings :

Structural Insight : Methoxy and nitro groups enhance anti-inflammatory effects by modulating redox and signaling pathways.

Biological Activity

5-(4-Hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-thiazolidine-2,4-dione, also known as a derivative of thiazolidinedione, has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a thiazolidine ring, which is crucial for its biological activity. The presence of hydroxyl groups enhances its solubility and potential interactions with biological targets.

Antidiabetic Activity

Research indicates that thiazolidinediones can act as partial agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a significant role in glucose metabolism and insulin sensitivity. A study demonstrated that derivatives like 5-(4-hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-thiazolidine-2,4-dione exhibit significant antidiabetic effects by improving glycemic control in diabetic models. The compound showed higher binding energies in molecular docking studies compared to standard PPAR-γ agonists, suggesting a strong interaction with the receptor that could lead to improved insulin sensitivity without the adverse effects associated with full agonists .

Neuroprotective Effects

Another important aspect of this compound is its neuroprotective properties. In models of Parkinson's disease, it has been shown to protect dopaminergic neurons from neurotoxicity induced by MPTP/MPP(+). The compound significantly improved motor functions and increased the number of tyrosine hydroxylase-positive neurons in the substantia nigra. Mechanistically, it was found to enhance mitochondrial function and reduce oxidative stress in neuronal cells, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Antimicrobial and Antibiofilm Activity

The compound also exhibits promising antimicrobial properties. Recent studies have highlighted its ability to inhibit biofilm formation in bacterial species such as Pseudomonas aeruginosa and Staphylococcus aureus. The effectiveness of various thiazolidinone derivatives was evaluated through minimum inhibitory concentration (MIC) assays, revealing that certain substitutions on the benzylidene fragment significantly enhance antibiofilm activity .

Case Study: Antidiabetic Evaluation

In a controlled study involving diabetic rats, several derivatives of thiazolidinedione were synthesized and evaluated for their antihyperglycemic effects. The results showed that compounds similar to 5-(4-hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-thiazolidine-2,4-dione significantly reduced blood glucose levels when compared to standard treatments like pioglitazone. Biochemical parameters such as triglycerides and cholesterol were also improved, indicating a multifaceted approach to managing diabetes .

Case Study: Neuroprotective Assessment

In another investigation focused on neuroprotection, the compound was administered to mice subjected to MPTP-induced neurotoxicity. The treated group exhibited enhanced locomotor abilities and preserved dopaminergic neuron populations compared to untreated controls. This study underscores the potential role of thiazolidinediones in delaying neurodegenerative processes through mitochondrial protection .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.